Full Agonist vs. Partial Agonist: Superior Intrinsic Efficacy Drives Greater Insulin Secretion
AM-1638 functions as a full agonist at GPR40, achieving 105% maximal efficacy (Emax) relative to the natural ligand, compared to only 29% Emax for the partial agonist AMG 837 [1]. This difference in intrinsic efficacy translates directly into a superior ability to potentiate glucose-stimulated insulin secretion (GSIS) in primary mouse islets [1].
| Evidence Dimension | Intrinsic Efficacy (Emax) at GPR40 |
|---|---|
| Target Compound Data | 105% Emax |
| Comparator Or Baseline | AMG 837 (partial agonist): 29% Emax |
| Quantified Difference | 3.6-fold higher efficacy for AM-1638 |
| Conditions | Inositol phosphate accumulation assay in A9 cells stably expressing GPR40; data normalized to natural ligand response [1] |
Why This Matters
Higher intrinsic efficacy directly correlates with a greater capacity to stimulate insulin secretion, a key determinant of glucose-lowering potential and a critical differentiator for in vivo study design.
- [1] Lin, D. C.-H., et al. (2012). A potent class of GPR40 full agonists engages the enteroinsular axis to promote glucose control in rodents. PLOS ONE, 7(10), e46300. View Source
